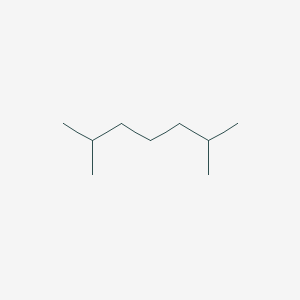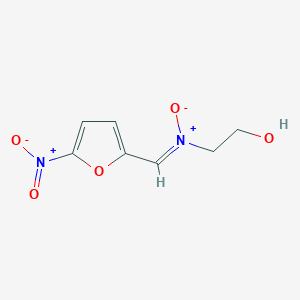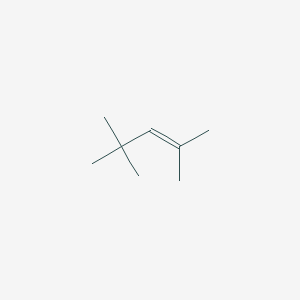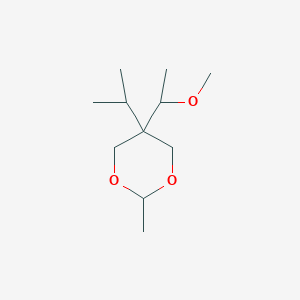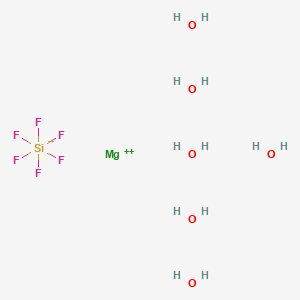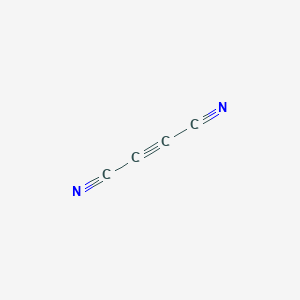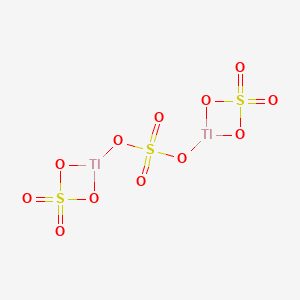
Thallic sulfate
Overview
Description
Thallium is a silvery white metal . It is considered a less typical metal because when it loses its outermost electrons it will not achieve the inert gas electronic structure . It occurs as a trace element in pyrite, and is extracted as a by-product of roasting this mineral for the production of sulfuric acid .
Synthesis Analysis
Thallium occurs in two oxidation states: monovalent (thallous, Tl+) as in Tl2O and Tl2SO4, or as Tl2S in strongly reducing conditions, sporadically trivalent under oxidizing and alkaline conditions (thallic, Tl3+) as in Tl2O3, Tl(OH)3 and TlCl3 .
Molecular Structure Analysis
Thallium (3+) sulfate (2:3) has a molecular formula of O12S3Tl2. Its average mass is 696.954 Da and its mono isotopic mass is 697.803955 Da .
Chemical Reactions Analysis
Quantitative chemical analysis method involving the separation of an analyte from a sample by a physical or chemical process and subsequent mass measurements of the analyte, reaction product, and/or sample .
Physical And Chemical Properties Analysis
Thallium is a soft and malleable heavy metal with a bluish-white color. Its relative molecular mass is 204.283. Its most important compound is the colorless, odorless, and tasteless thallium(I) sulfate, previously used on a large scale as a rodenticide .
Scientific Research Applications
Cardiovascular and Respiratory Effects : Thallic sulfate depresses the cardiovascular and respiratory systems in various animals, including dogs, cats, rats, rabbits, and pigeons. This effect is both direct and indirect, influenced by the autonomic nervous system. Thallic sulfate, used as a rodenticide and insecticide, contributes to cardiovascular changes like hypo-hypertension arrhythmias, especially in chronic intoxications (Marmo et al., 1983).
Electrochemical Behavior : The electrochemical deposition and dissolution of thallium from sulfate solutions have been explored. Thallium's behavior on glassy carbon electrodes in sulfate solutions is diffusion-limited, with high current efficiency up to 96% in oxygen-free environments (Ussipbekova et al., 2015).
Environmental Impact : Thallium (Tl) sulfate's environmental release due to industrial processes poses health risks. Initially used as a pesticide, its usage is now banned in many regions. Thallium salts are odorless, tasteless, and can be absorbed through the gastrointestinal tract and skin, leading to symptoms like gastroenteritis and polyneuropathy (Thompson, 2015).
Soil and Crop Contamination : The weathering of Tl-rich sulfides in certain regions, like the Lanmuchang mine in China, has led to soil contamination and chronic Tl poisoning. Secondary sulfate minerals associated with Tl mobility play a significant role in this environmental issue (Zhao et al., 2021).
Sub-chronic Toxicity in Rats : Thallium sulfate causes sub-chronic toxicity in Wistar rats, affecting organs like the spleen, kidney, and stomach. Varying doses result in different levels of organ damage, highlighting its toxicological effects (Sindhi et al., 2022).
Genotoxicity Assessment : Thallium, in different oxidation states, induces genotoxic effects in human peripheral lymphocytes. Both thallium(I) sulfate and thallium(III) chloride increase structural chromosomal aberrations, indicating their cyto/genotoxic nature (Rodríguez Mercado et al., 2017).
Analytical Applications : Thallium(III) sulfate in dilute sulfuric acid has been used for the titrimetric determination of drugs like isoniazid, proving its utility in analytical chemistry (Verma & Palod, 1985).
Bioremoval Studies : Sulfate-reducing bacteria immobilized in PVA-sodium alginate matrices have been effective in removing thallium from aqueous solutions, showcasing a potential bioremediation application for thallium contamination (Zhang et al., 2017).
Ceramic Superconductor Material Safety : Studies on rats exposed to thallium-containing ceramic superconductor material (CSM) suggest a lower health risk of CSM compared to thallium sulfate, important for occupational safety in the electronics industry (Mulkey Jp & Oehme Fw, 1998).
Thallium-induced Testicular Toxicity : Chronic exposure to thallium, specifically thallium sulfate, can cause significant testicular toxicity in rats, affecting sperm motility and causing histological changes in testicular tissue (Formigli et al., 1986).
Mechanism of Action
Safety and Hazards
Future Directions
Thallium may also be incorporated into secondary sulfate minerals, which act as temporary storage for thallium. The formation mechanism of the secondary sulfate minerals from thallium mineralized areas and the varied roles these sulfate minerals play in Thallium mobility are being studied . In addition, macrocyclic compounds such as crown ethers (18-crown-6) are good candidates to absorb Thallium from wastewater .
properties
IUPAC Name |
thallium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Tl/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBMHLIYMZRCNK-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tl+3].[Tl+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Tl2(SO4)3, O12S3Tl2 | |
| Record name | Thallium(III) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Thallium(III)_sulfate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90890770 | |
| Record name | Sulfuric acid, thallium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cannot be isolated because it is extremely unstable; [HSDB] | |
| Record name | Thallic sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7385 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
... STUDY INVOLVING /THALLIUM SOLUBLE SALTS EFFECTS ON MOUSE CELL CULTURES SHOWED/ ... CYTOPATHIC EFFECTS ... GREATLY ENLARGED MITOCHONDRIA IN AXONS OF PERIPHERAL NERVE FIBERS. ... MECHANISM /CONCERNS INACTIVATION OF/ ... SH GROUPS THAT /ALLOW/ ... INCR PERMEABILITY OF MITOCHONDRIA LEADING TO WATER INFLUX & SWELLING. /THALLIUM CMPD/, TRIVALENT THALLIUM COMPOUNDS ARE SOMEWHAT LESS TOXIC THAN ARE THALLIUM ION COMPOUNDS ... THALLIUM ACTS AS A MITOTIC AGENT & GENERAL CELLULAR POISON. CELLULAR ACCUM OF THALLIUM IN MUSCLE & OTHER TISSUES CAUSES DERANGEMENT OF NORMAL CELLULAR METABOLISM ... HIGH THALLIUM CONCN IN BLOOD AGGLUTINATES ERYTHROCYTES & LYSES THEM FOLLOWING THALLIUM ION ACCUMMULATION WITHIN ERYTHROCYTES. /THALLIUM SALTS/, Thallium inhibits enzymes, but nothing is really known of a biochemical lesion. In fatal cases, there usually is extensive peripheral paralysis and cardiovascular involvement. The immediate cause of death may be peripheral respiratory failure of cardiac arrest. /Thallium/ | |
| Record name | THALLIC SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Thallic sulfate | |
CAS RN |
16222-66-5 | |
| Record name | Thallic sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016222665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, thallium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, thallium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dithallium tris(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THALLIC SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L51999Z6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | THALLIC SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





